molecular formula C12H22ClNO3 B1456513 Tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1312131-45-5

Tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B1456513
M. Wt: 263.76 g/mol
InChI Key: CSLWIKIJFFEYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08609680B2

Procedure details

To a −78° C. solution of oxalyl chloride (5.1 mL, 57 mmol) in dichloromethane (100 mL) in an oven-dried round-bottomed flask was added dimethylsulfoxide (8.2 mL, 114 mmol) in dichloromethane (17 mL). The mixture was stirred for 2 minutes and tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate (13.7 g, 52 mmol) in dichloromethane (50 mL) was added over 10 minutes. The solution was stirred for 15 minutes at −78° C. and triethylamine (36 mL, 260 mmol) was added. The mixture was stirred at −78° C. for 15 minutes and was warmed to room temperature. The mixture was stirred for 15 minutes at room temperature and was quenched with saturated aqueous NaHCO3 (200 mL). The aqueous solution was washed with Et2O (2×300 mL). The combined organic layers were washed with brine, dried (Na2SO4) and concentrated under reduced pressure to give the title compound (SM-3a) as a yellow oil that solidified upon standing under nitrogen atmosphere at room temperature (13.7 g, 99%). 1H NMR (CDCl3) δ 1.43 (s, 9H), 1.48-1.60 (m, 2H), 2.00-2.07 (m, 2H), 3.07 (t, 2H), 3.57 (s, 2H), 3.69-3.79 (m, 2H), 9.55 (s, 1H).
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[Cl:11][CH2:12][C:13]1([CH2:26][OH:27])[CH2:18][CH2:17][N:16]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:15][CH2:14]1.C(N(CC)CC)C>ClCCl>[Cl:11][CH2:12][C:13]1([CH:26]=[O:27])[CH2:18][CH2:17][N:16]([C:19]([O:21][C:22]([CH3:23])([CH3:25])[CH3:24])=[O:20])[CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
5.1 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
8.2 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
17 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
13.7 g
Type
reactant
Smiles
ClCC1(CCN(CC1)C(=O)OC(C)(C)C)CO
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
36 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred for 15 minutes at −78° C.
Duration
15 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for 15 minutes at room temperature
Duration
15 min
CUSTOM
Type
CUSTOM
Details
was quenched with saturated aqueous NaHCO3 (200 mL)
WASH
Type
WASH
Details
The aqueous solution was washed with Et2O (2×300 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
ClCC1(CCN(CC1)C(=O)OC(C)(C)C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.